ethyl (2E)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Overview
Description
Ethyl (2E)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole ring, which is known for its biological activity, and a pyrrolidinone moiety, which is often found in bioactive molecules.
Mechanism of Action
Target of Action
The compound contains an indole derivative , which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors
Mode of Action
The mode of action would depend on the specific targets of the compound. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The exact mode of action for this compound would need to be determined experimentally.
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to predict the exact biochemical pathways it might affect. Given the wide range of activities associated with indole derivatives , it’s likely that multiple pathways could be involved.
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. As mentioned, indole derivatives can have a wide range of biological activities , so the effects could potentially be quite diverse.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Pyrrolidinone Moiety: This step involves the acylation of the benzothiazole derivative with a pyrrolidinone-containing acylating agent.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the benzothiazole or pyrrolidinone rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzothiazole or pyrrolidinone derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole, which are known for their biological activity.
Pyrrolidinone Derivatives: Compounds like N-methylpyrrolidinone, which are used in various industrial applications.
Uniqueness
Ethyl (2E)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is unique due to its combination of a benzothiazole ring and a pyrrolidinone moiety, which could confer distinct biological and chemical properties. This dual functionality might make it particularly useful in applications requiring both structural motifs.
Properties
IUPAC Name |
ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-3-25-16(24)10-4-5-11-12(8-10)26-17(19(11)2)18-13(21)9-20-14(22)6-7-15(20)23/h4-5,8H,3,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWXYJSPQRUPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)CCC3=O)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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